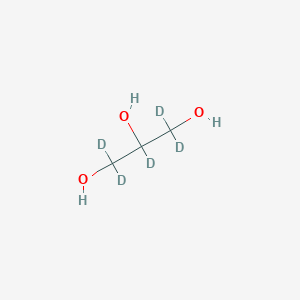

Glycerol-1,1,2,3,3-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentadeuteriopropane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472007 | |

| Record name | Glycerol-1,1,2,3,3-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62502-71-0 | |

| Record name | Glycerol-1,1,2,3,3-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthetic Pathway for Glycerol-1,1,2,3,3-d5: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic route for Glycerol-1,1,2,3,3-d5, a crucial deuterated standard used in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based analyses. While direct, publicly available, detailed experimental protocols for the synthesis of this specific isotopologue are scarce, a chemically sound and efficient pathway can be devised based on well-established organic chemistry principles. This document provides a comprehensive overview of this proposed synthesis, including detailed experimental procedures, expected quantitative data, and a visual representation of the synthetic workflow.

Proposed Synthetic Route

The most plausible and efficient synthesis of this compound involves a two-step process starting from diethyl malonate. The key steps are:

-

Deuteration of Diethyl Malonate: The acidic α-protons of diethyl malonate are exchanged with deuterium atoms using a deuterium source under basic conditions. This step yields diethyl 2,2-dideuteriomalonate.

-

Reduction with a Deuterated Reducing Agent: The resulting deuterated diethyl malonate is then reduced using a powerful deuterated reducing agent, such as Lithium Aluminum Deuteride (LAD), to afford the final product, this compound.

This approach ensures the specific incorporation of deuterium at the 1, 2, and 3 positions of the glycerol backbone.

Experimental Protocols

The following are detailed, theoretical experimental protocols for the proposed synthesis of this compound.

Synthesis of Diethyl 2,2-dideuteriomalonate

Materials:

-

Diethyl malonate

-

Sodium metal

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere to generate a solution of sodium ethoxide.

-

Deuterium Exchange: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add deuterium oxide (D₂O) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete deuterium exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons of diethyl malonate.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a solution of DCl in D₂O. The mixture is then extracted with anhydrous diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude diethyl 2,2-dideuteriomalonate is purified by vacuum distillation to yield a colorless liquid.

Synthesis of this compound

Materials:

-

Diethyl 2,2-dideuteriomalonate

-

Lithium Aluminum Deuteride (LAD)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Deuterium oxide (D₂O)

-

1 M DCl in D₂O

-

Anhydrous sodium sulfate

-

Round-bottom flask with dropping funnel and reflux condenser

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Preparation of LAD Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, a suspension of Lithium Aluminum Deuteride (LAD) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere and cooled in an ice bath.

-

Addition of Deuterated Ester: A solution of diethyl 2,2-dideuteriomalonate in anhydrous THF is added dropwise to the LAD suspension at 0°C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction of the ester groups.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0°C to decompose the excess LAD and the aluminum complexes. This should be done with extreme caution as the reaction is highly exothermic and produces deuterium gas. Subsequently, a 1 M solution of DCl in D₂O is added to neutralize the mixture.

-

Extraction and Purification: The resulting mixture is filtered to remove the inorganic salts. The filtrate is then extracted with anhydrous diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Final Purification: The final product is purified by vacuum distillation to obtain pure this compound as a colorless, viscous liquid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. These are theoretical values based on typical yields for similar reactions.

| Parameter | Diethyl 2,2-dideuteriomalonate | This compound |

| Molecular Formula | C₇H₁₀D₂O₄ | C₃H₃D₅O₃ |

| Molecular Weight | 162.18 g/mol | 97.12 g/mol |

| Theoretical Yield | - | Based on starting malonate |

| Expected Yield | 85-95% | 70-85% |

| Isotopic Purity | >98 atom % D | >98 atom % D |

| Appearance | Colorless liquid | Colorless, viscous liquid |

| Boiling Point | ~199 °C (non-deuterated) | ~290 °C (non-deuterated) |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow of the proposed synthesis for this compound.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers and drug development professionals can use this information as a starting point for the in-house preparation of this valuable isotopic standard, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yields and purity.

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated glycerol (glycerol-d8). The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, particularly in fields such as NMR spectroscopy, mass spectrometry, and as a cryoprotectant. This guide details key physical constants, spectroscopic signatures, and the experimental methods used to determine these properties.

Core Physicochemical Properties

Deuterated glycerol, in which hydrogen atoms are replaced by deuterium, exhibits subtle but important differences in its physical properties compared to its non-deuterated counterpart. These differences arise from the greater mass of deuterium, which influences bond vibrational frequencies and intermolecular interactions. The key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Deuterated Glycerol (Glycerol-d8)

| Property | Value |

| Chemical Formula | C₃D₈O₃ |

| Molecular Weight | 100.14 g/mol [1] |

| Appearance | Colorless, viscous liquid |

| Melting Point | 20 °C (lit.) |

| Boiling Point | 182 °C (lit.) |

| Density | 1.371 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.466 (lit.) |

| Isotopic Purity | Typically ≥98 atom % D |

Spectroscopic Properties

The substitution of hydrogen with deuterium significantly alters the spectroscopic properties of glycerol, a fact that is leveraged in many of its applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated glycerol is widely used as a solvent in NMR spectroscopy. Its primary advantage is the absence of strong proton signals that would otherwise obscure the signals from the analyte.

-

¹H NMR: In a fully deuterated glycerol-d8 sample, the ¹H NMR spectrum is expected to be silent, except for a small residual signal from any remaining protons. This makes it an excellent solvent for studying non-deuterated analytes.

-

¹³C NMR: The ¹³C NMR spectrum of glycerol-d8 will show signals for the carbon backbone. The chemical shifts are similar to those of non-deuterated glycerol, but the peaks will appear as multiplets due to coupling with deuterium (a spin-1 nucleus). For glycerol, two main signals are expected: one for the two primary carbons (C1 and C3) and one for the secondary carbon (C2). In non-deuterated glycerol in D₂O, these peaks appear at approximately 63 ppm and 72.5 ppm, respectively.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the molecule, providing information about the molecular dynamics and orientation.

Infrared (IR) and Raman Spectroscopy

The vibrational frequencies of chemical bonds are highly dependent on the masses of the atoms involved. The replacement of hydrogen with heavier deuterium atoms leads to a significant red-shift (lower frequency) of the stretching and bending vibrations involving these atoms.

-

IR Spectroscopy: The broad O-H stretching band typically seen around 3300 cm⁻¹ in the IR spectrum of regular glycerol is shifted to approximately 2400-2500 cm⁻¹ for the O-D stretch in deuterated glycerol. Similarly, C-H stretching vibrations around 2900 cm⁻¹ are shifted to lower wavenumbers for C-D bonds, appearing in the 2100-2250 cm⁻¹ region.[2]

-

Raman Spectroscopy: Similar shifts are observed in the Raman spectrum. The analysis of the vibrational modes in the Raman spectra of normal and deuterated glycerol provides valuable insights into the structure of the hydrogen-bond network in this highly associated liquid.[3][4]

Table 2: Key IR and Raman Vibrational Frequencies for Deuterated Glycerol (Glycerol-d8)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-D Stretch | 2400 - 2500 | IR, Raman |

| C-D Stretch | 2100 - 2250 | IR, Raman[2] |

| CD₂ Scissoring | ~1204 | IR[2] |

Viscosity

For reference, the dynamic viscosity of non-deuterated glycerol at various temperatures is provided in the table below.

Table 3: Dynamic Viscosity of Non-Deuterated Glycerol at Atmospheric Pressure

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 0 | 12100 |

| 10 | 4500 |

| 20 | 1490[5] |

| 30 | 629 |

| 40 | 283 |

| 50 | 148 |

| 60 | 81.3 |

| 70 | 48.1 |

| 80 | 30.2 |

| 90 | 19.9 |

| 100 | 13.7 |

Data adapted from multiple sources for non-deuterated glycerol.[6][7]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of deuterated glycerol.

Density Measurement using a Pycnometer

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid. A pycnometer is a glass flask with a precisely known volume.

Methodology:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).

-

Mass of Pycnometer with a Reference Liquid: Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature. Insert the stopper, allowing excess liquid to escape through the capillary. Dry the outside of the pycnometer and weigh it (m₂). Record the temperature of the reference liquid.

-

Mass of Pycnometer with Deuterated Glycerol: Empty and dry the pycnometer. Fill it with deuterated glycerol, following the same procedure as in step 3, ensuring the temperature is controlled and recorded. Weigh the filled pycnometer (m₃).

-

Calculation:

-

Mass of the reference liquid: m_ref = m₂ - m₁

-

Volume of the pycnometer at the measurement temperature: V = m_ref / ρ_ref (where ρ_ref is the density of the reference liquid at that temperature).

-

Mass of the deuterated glycerol: m_gly = m₃ - m₁

-

Density of deuterated glycerol: ρ_gly = m_gly / V

-

Viscosity Measurement using a Rotational Viscometer

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is proportional to this torque.

Methodology:

-

Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of deuterated glycerol. Calibrate the instrument using a standard viscosity fluid.

-

Sample Preparation: Place a sufficient volume of deuterated glycerol in the sample container to ensure the spindle is immersed to the correct level.

-

Temperature Control: Bring the sample to the desired measurement temperature and allow it to equilibrate.

-

Measurement: Immerse the rotating spindle in the deuterated glycerol and start the motor. Allow the reading to stabilize.

-

Data Acquisition: Record the torque reading and the rotational speed. The instrument's software will typically calculate the dynamic viscosity in mPa·s or cP.

-

Repeat: Repeat the measurement at different temperatures to determine the temperature dependence of the viscosity.

Refractive Index Measurement using an Abbe Refractometer

Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the liquid and a prism of high refractive index.

Methodology:

-

Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of deuterated glycerol onto the surface of the measuring prism.

-

Measurement: Close the prisms and adjust the light source. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index directly from the instrument's scale. Record the temperature at which the measurement was made.

Applications in Research and Drug Development

Deuterated glycerol is a valuable tool in various scientific applications, primarily due to its unique spectroscopic properties and its physical similarity to non-deuterated glycerol.

-

NMR Spectroscopy: As a solvent, it allows for the acquisition of high-quality NMR spectra of solutes without interference from solvent protons. It is particularly useful for studying the structure and dynamics of biomolecules like proteins and nucleic acids.

-

Mass Spectrometry: Deuterated compounds are used as internal standards in quantitative mass spectrometry due to their similar chemical behavior but distinct mass.

-

Cryoprotectant: In structural biology techniques like cryo-electron microscopy (cryo-EM), glycerol is often used as a cryoprotectant to prevent the formation of ice crystals upon rapid freezing. While the use of glycerol can reduce image contrast, recent studies have shown that high-resolution structures can still be obtained with its inclusion.[8][9][10] The use of deuterated glycerol can be advantageous in neutron scattering studies of biological macromolecules.

Workflow for Protein Sample Preparation for NMR Spectroscopy

The following diagram illustrates a typical workflow for preparing a protein sample for NMR analysis, highlighting the use of deuterated glycerol.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. engineersedge.com [engineersedge.com]

- 6. vt.rion-onlineshop.com [vt.rion-onlineshop.com]

- 7. researchgate.net [researchgate.net]

- 8. A case for glycerol as an acceptable additive for single-particle cryoEM samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A case for glycerol as an acceptable additive for single-particle cryoEM samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the ¹H NMR Spectrum of Glycerol-1,1,2,3,3-d₅

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of Glycerol-1,1,2,3,3-d₅. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document outlines the theoretical basis for the spectrum, presents expected data in a structured format, provides a general experimental protocol, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

Glycerol-1,1,2,3,3-d₅ is a deuterated analog of glycerol, a fundamental building block in many biological systems. Its molecular formula is (HOCD₂)₂CDOH.[1][2] The selective replacement of hydrogen with deuterium at the C1, C2, and C3 positions makes it a valuable tool in various scientific applications, including metabolic studies, biomolecular NMR, and as an internal standard in mass spectrometry.[1][3] Understanding its ¹H NMR spectrum is crucial for verifying its isotopic purity and for tracing its metabolic fate in complex biological matrices.

Expected ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of Glycerol-1,1,2,3,3-d₅ is significantly simplified compared to that of its non-deuterated counterpart due to the substitution of most protons with deuterium. The key features of the expected spectrum, assuming a high degree of deuteration (typically >98 atom % D) and analysis in a deuterated solvent like D₂O, are discussed below.[2][4]

In D₂O, the hydroxyl (-OH) protons will readily exchange with the deuterium of the solvent, rendering them largely invisible in the ¹H NMR spectrum. Therefore, the primary signals of interest arise from any residual, non-deuterated protons attached to the carbon backbone.

Given the deuteration pattern at positions 1, 1, 2, 3, and 3, the most prominent residual signal is expected to be from any remaining C2-H group. Due to the high isotopic purity of commercially available Glycerol-1,1,2,3,3-d₅, the concentration of molecules with a proton at C2 will be low. This will result in a signal with a correspondingly low intensity.

The chemical environment of the C2 proton is flanked by two -CD₂OH groups. The deuterium atoms on the adjacent carbons (C1 and C3) will cause splitting of the C2-H signal. This coupling between ¹H and ²H (deuterium) is typically smaller than ¹H-¹H coupling.

Data Presentation

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of Glycerol-1,1,2,3,3-d₅ in D₂O. The chemical shift values are based on the known spectrum of glycerol, which shows the C2-H proton as a multiplet around 3.77 ppm.[5] The multiplicity is predicted based on coupling to adjacent deuterium atoms.

| Proton Assignment | Expected Chemical Shift (δ) in D₂O (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz | Notes |

| Residual C2-H | ~ 3.77 | Multiplet (quintet-like) | J(H,D) is smaller than J(H,H) | The exact multiplicity and coupling constants can be complex due to the quadrupolar nature of deuterium. The signal will be of low intensity, reflecting the isotopic purity. |

| Residual C1-H/C3-H | ~ 3.54 and ~ 3.63 | Multiplet | These signals, if present, would be of even lower intensity than the residual C2-H signal, assuming uniform high deuteration. | |

| -OH | Not typically observed | Broad singlet or absent | Due to rapid exchange with the D₂O solvent. |

Experimental Protocol: ¹H NMR Spectroscopy of Glycerol-1,1,2,3,3-d₅

This section provides a generalized methodology for acquiring a high-quality ¹H NMR spectrum of Glycerol-1,1,2,3,3-d₅.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of Glycerol-1,1,2,3,3-d₅ in 0.6-0.7 mL of high-purity deuterated water (D₂O, 99.9 atom % D).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal resolution.[6]

-

Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is generally sufficient.

-

Number of Scans: Due to the low concentration of residual protons, a larger number of scans (e.g., 64 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for glycerol protons (e.g., 0-10 ppm).

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

4. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual HDO signal, which is typically set to 4.79 ppm.[7]

-

Integration: Integrate the observed signals to determine the relative abundance of residual protons.

Mandatory Visualizations

The following diagrams illustrate the molecular structure of Glycerol-1,1,2,3,3-d₅ and a typical workflow for its ¹H NMR analysis.

Caption: Molecular structure of Glycerol-1,1,2,3,3-d₅.

Caption: Generalized workflow for ¹H NMR spectrum analysis.

References

- 1. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 2. 甘油-1,1,2,3,3-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. glycerol-1,1,2,3,3-D5 [myskinrecipes.com]

- 4. 甘油-1,1,2,3,3-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions [mdpi.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 13C NMR Chemical Shifts of Glycerol-1,1,2,3,3-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Glycerol-1,1,2,3,3-d5. Due to the scarcity of directly published experimental data for this specific isotopologue, this guide synthesizes information from the known 13C NMR spectrum of unlabeled glycerol and established principles of deuterium isotope effects on 13C chemical shifts. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, as a tracer, or as an internal standard in NMR and mass spectrometry applications.

Introduction to 13C NMR of Deuterated Glycerol

This compound is a stable isotope-labeled form of glycerol where five hydrogen atoms have been replaced by deuterium. This isotopic substitution has a predictable and measurable effect on the 13C NMR spectrum. The primary effects are:

-

Isotope Shift: The resonance frequency of a carbon nucleus is sensitive to the mass of the directly attached atoms. The heavier deuterium nucleus, compared to protium, causes a characteristic upfield shift (to a lower ppm value) in the 13C chemical shift. This is known as the alpha (α) isotope effect. A smaller, secondary (beta, β) isotope effect can also be observed on the adjacent carbon atom.

-

Spin-Spin Coupling: Deuterium has a spin quantum number (I) of 1, which leads to spin-spin coupling with the adjacent 13C nucleus. This coupling results in a splitting of the carbon signal into a multiplet. For a CD group, the signal splits into a 1:1:1 triplet, and for a CD2 group, it splits into a 1:2:3:2:1 quintet.[1]

-

Nuclear Overhauser Effect (NOE) and Relaxation: The absence of directly attached protons to the deuterated carbons significantly reduces the Nuclear Overhauser Effect enhancement and alters the relaxation times (T1).[1] This can lead to lower signal intensity for deuterated carbons compared to their protonated counterparts under standard acquisition conditions.[1]

Estimated 13C NMR Chemical Shift Data

The following table summarizes the experimentally observed 13C NMR chemical shifts for unlabeled glycerol and the estimated chemical shifts for this compound. The estimations are based on the typical upfield shift of approximately 0.3-0.5 ppm per deuterium on the directly attached carbon (α-effect) and a smaller upfield shift of about 0.1 ppm for the adjacent carbon (β-effect), as is generally observed for aliphatic alcohols and polyols.

| Carbon Position | Structure | Unlabeled Glycerol Chemical Shift (ppm) | Estimated this compound Chemical Shift (ppm) | Expected Multiplicity |

| C1, C3 | -CH₂OH | ~63.2 | ~62.5 | Quintet |

| C2 | >CHOH | ~72.8 | ~72.3 | Triplet |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Analysis

This section outlines a general protocol for the acquisition of a 13C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for polar molecules like glycerol. Dimethyl sulfoxide-d6 (DMSO-d6) can also be used.

-

Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 50-100 mM.

-

Internal Standard: The addition of an internal standard is generally not necessary if the deuterated solvent signal is used as a reference. If precise quantification against another compound is required, a suitable internal standard with a known chemical shift that does not overlap with the glycerol signals should be chosen.

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.

-

Probe: A standard broadband or cryoprobe can be used.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is a good starting point. To mitigate the effects of long T1 relaxation times and the absence of NOE for the deuterated carbons, an inverse-gated decoupling sequence can be employed to provide more accurate quantification if needed.[1]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): A longer relaxation delay of 5-10 seconds is recommended to allow for the complete relaxation of the deuterated carbon nuclei.[1]

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary to obtain a good signal-to-noise ratio due to the lower sensitivity of 13C and the splitting of signals by deuterium.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient for 13C NMR of glycerol.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the solvent signal (e.g., residual HDO at ~4.79 ppm in D₂O, which corresponds to a specific 13C reference value depending on the spectrometer's referencing method) or an internal standard.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its 13C NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for 13C NMR analysis.

References

mass spectrum fragmentation pattern of Glycerol-1,1,2,3,3-d5

An In-depth Technical Guide on the Mass Spectrum Fragmentation Pattern of Glycerol-1,1,2,3,3-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected . Given the limited availability of public data on the direct mass spectrometric analysis of this specific isotopologue, this guide infers the fragmentation behavior based on the well-documented patterns of unlabeled glycerol. This compound is a crucial tracer in metabolic research, particularly in studies of lipolysis and glucose metabolism.[1][2] Understanding its mass spectrometric behavior is essential for accurate quantification and interpretation in tracer-based experiments.

The direct analysis of underivatized deuterated glycerol, especially via electron ionization (EI), can be challenging due to significant fragmentation, the potential loss of the molecular ion, and the risk of deuterium exchange or loss.[1][3] For quantitative analysis in biological matrices, derivatization is often the preferred method to stabilize the molecule and retain all isotopic labels.[1][2][3] However, this guide will focus on the intrinsic fragmentation of the core molecule.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Chemical Formula: (HOCD₂)₂CDOH

-

Molecular Weight: 97.12 g/mol [4]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted based on the known fragmentation of unlabeled glycerol under electron ionization (EI), which is a hard ionization technique causing extensive fragmentation. The molecular ion of unlabeled glycerol is often weak or absent in a 70 eV EI spectrum.[5][6] The key fragmentation pathways involve the cleavage of C-C and C-O bonds and the loss of small neutral molecules like water and formaldehyde.

The location of the five deuterium atoms on carbons 1, 2, and 3 directly influences the mass-to-charge ratio (m/z) of the resulting fragments.

Data Presentation: Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization. The m/z values are calculated based on the structure (HOCD₂)₂CDOH. The relative abundance is inferred from the typical EI spectrum of unlabeled glycerol and should be considered qualitative.

| Predicted Fragment Ion | Proposed Structure/Loss | m/z (Calculated) | Expected Relative Abundance |

| [M]⁺• | Molecular Ion | 97 | Very Low to Absent |

| [M-H₂O]⁺• | Loss of Water | 79 | Low |

| [M-D₂O]⁺• | Loss of Deuterated Water | 77 | Low |

| [M-CHDO]⁺ | Loss of Deuterated Formaldehyde | 66 | Moderate |

| [M-CD₂O]⁺ | Loss of Deuterated Formaldehyde | 65 | Moderate |

| [CH(OH)CD₂OH]⁺ | Cleavage of C1-C2 bond | 64 | High |

| [CD(OH)CD₂OH]⁺ | Cleavage of C1-C2 bond | 63 | High |

| [CH₂CDOH]⁺ | Rearrangement and cleavage | 46 | Moderate |

| [CD₂OH]⁺ | Cleavage of C-C bond | 33 | High (Base Peak) |

Mandatory Visualization

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.

References

- 1. The shielding effect of glycerol against protein ionization in electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madbarn.com [madbarn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity and Enrichment of Glycerol-1,1,2,3,3-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Glycerol-1,1,2,3,3-d5. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. This guide covers the quality specifications of commercially available this compound, detailed experimental protocols for verifying its isotopic purity and enrichment, and visualizations of its application in metabolic research.

Quantitative Data on Commercial this compound

The quality of this compound is paramount for its successful application in metabolic studies, biomolecular NMR, and as an internal standard in mass spectrometry. The isotopic enrichment and chemical purity are key parameters that dictate the accuracy and reliability of experimental results. Below is a summary of typical specifications from leading commercial suppliers.

| Parameter | Specification | Method(s) | Supplier Example(s) |

| Isotopic Enrichment | ≥98 atom % D[1][2][3] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Sigma-Aldrich[1][2], Cambridge Isotope Laboratories[4], CDN Isotopes |

| 99 atom % D | MS, NMR | Cambridge Isotope Laboratories[4] | |

| Chemical Purity | ≥98% (CP)[2][3] | Gas Chromatography (GC) | Sigma-Aldrich[2] |

| 99% (CP)[1] | GC | Sigma-Aldrich[1] | |

| Molecular Formula | (HOCD₂)₂CDOH | - | All Suppliers |

| Molecular Weight | ~97.12 g/mol [1][2] | - | Sigma-Aldrich[1][2] |

| ~97.13 g/mol [4] | - | Cambridge Isotope Laboratories[4] |

Experimental Protocols for Quality Assessment

Accurate determination of the isotopic enrichment and chemical purity of this compound is essential for validating its quality before use in sensitive applications. The following are detailed protocols for the most common analytical techniques employed for this purpose.

Determination of Isotopic Enrichment and Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile and semi-volatile compounds. For a non-volatile compound like glycerol, derivatization is necessary to increase its volatility for GC analysis. The mass spectrometer then allows for the determination of the isotopic distribution of the derivatized glycerol.

1. Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., 1 mL of pyridine or acetonitrile).

-

Add a derivatizing agent. Common choices for glycerol include:

-

Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Add 100 µL of the BSTFA/TMCS mixture to the sample solution.

-

Acylation: Acetic anhydride or Heptafluorobutyric anhydride (HFBA). For example, add 100 µL of HFBA and incubate at 60°C for 30 minutes.

-

-

Vortex the mixture and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan mode to identify the derivatized glycerol peak and any impurities. Subsequently, use Selected Ion Monitoring (SIM) to monitor the relevant m/z fragments for both the deuterated and any unlabeled glycerol derivative.

-

3. Data Analysis:

-

Identify the retention time of the derivatized glycerol peak.

-

Integrate the peak areas of the molecular ions (or characteristic fragment ions) corresponding to the d5-labeled and unlabeled glycerol.

-

Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled species to the total peak area of all isotopic species.

-

Determine the chemical purity by comparing the peak area of the derivatized glycerol to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide detailed information about the structure and isotopic composition of a molecule. For this compound, both ²H (Deuterium) and ¹³C NMR can be utilized, although ²H NMR is more direct for determining deuterium enrichment.

1. Sample Preparation:

-

Accurately weigh a sufficient amount of this compound (typically 5-10 mg).

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O). Ensure the solvent does not have signals that overlap with the analyte signals.

-

Add a known amount of an internal standard for quantification if required.

2. ²H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer equipped with a deuterium probe.

-

Acquisition Parameters:

-

Use a quantitative pulse sequence. A simple pulse-acquire sequence with a sufficiently long relaxation delay (at least 5 times the longest T1 of the deuterium nuclei) is often adequate.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum with appropriate Fourier transformation and phasing.

-

Integrate the signals corresponding to the deuterium atoms at the 1, 2, and 3 positions of the glycerol backbone.

-

The relative integrals of these signals can be used to confirm the labeling pattern.

-

To determine the absolute isotopic enrichment, a quantitative reference is needed. This can be an internal standard with a known deuterium concentration or advanced methods like ERETIC (Electronic REference To access In vivo Concentrations) can be employed.[5][6][7] The isotopic enrichment is calculated by comparing the integral of the deuterium signals of the sample to that of the reference.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a quantitative pulse sequence with a long relaxation delay and gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

-

Data Analysis:

-

The absence or significant reduction of signals for the C1, C2, and C3 carbons in the ¹³C spectrum, which would be split by the attached deuterium atoms in a proton-coupled spectrum, confirms the high level of deuteration.

-

The presence of small residual signals at the chemical shifts corresponding to undeuterated glycerol can be used to estimate the level of unlabeled impurity.

-

Visualizations: Applications in Research

This compound is a valuable tracer for studying metabolic pathways in various biological systems. Its deuterated nature allows for its fate to be tracked using mass spectrometry-based techniques.

Metabolic Flux Analysis Workflow

The following diagram illustrates a general workflow for a metabolic flux analysis (MFA) experiment using this compound as a tracer to investigate central carbon metabolism.

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment.

Glycerol Metabolism and Signaling Pathway

This compound can be used to trace the integration of glycerol into central metabolic and signaling pathways. A key hub in these pathways is the formation of glycerol-3-phosphate (G3P), which lies at the intersection of glycolysis, gluconeogenesis, and lipid synthesis.

Caption: Integration of Glycerol into Central Metabolism and Signaling Pathways.

References

- 1. Role of Glycerol in Modulating Biochemical Pathways [eureka.patsnap.com]

- 2. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 5. Determination of deuterium isotope ratios by quantitative 2H NMR spectroscopy: the ERETIC method as a generic reference signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to High-Purity Glycerol-1,1,2,3,3-d5 for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, key applications, and analytical methodologies for the stable isotope-labeled compound, Glycerol-1,1,2,3,3-d5.

This technical guide provides a comprehensive overview of high-purity this compound, a deuterated analog of glycerol, for researchers, scientists, and professionals in drug development. This document details the commercial availability of this stable isotope-labeled compound, its critical applications in metabolic research, and detailed protocols for its use as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance spectroscopy.

Commercial Availability and Specifications

High-purity this compound is available from several commercial suppliers, offering various purity levels and isotopic enrichments to suit diverse research needs. The choice of supplier may depend on the specific requirements of the experiment, such as the desired level of isotopic enrichment and the required quantity. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | This compound | 62502-71-0 | ≥98% | 99% (CP) | Custom packaging available upon request |

| Cambridge Isotope Laboratories, Inc. | Glycerol (1,1,2,3,3-D₅, 99%) | 62502-71-0 | 99% | ≥98% | Various |

| C/D/N Isotopes Inc. | This compound | 62502-71-0 | 98% | Not specified | 1 g, 5 g |

| Santa Cruz Biotechnology, Inc. | This compound | 62502-71-0 | Not specified | Not specified | Not specified |

| MedChemExpress | Glycerol-d5 | Not specified | Not specified | 99.0% | Various |

| Toronto Research Chemicals Inc. | Glycerol-d5 | 62502-71-0 | Not specified | Not specified | 100 mg |

| Clearsynth | Glycerol D5 | 62502-71-0 | Not specified | ≥98% (by HPLC) | Not specified |

Core Applications in Research and Drug Development

This compound is a valuable tool in metabolic research and drug development, primarily utilized for its distinct mass difference compared to its unlabeled counterpart. This property allows for precise tracking and quantification in complex biological systems.

Metabolic Flux Analysis (MFA): A critical application of this compound is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates of metabolic reactions within a cell.[1] By introducing a stable isotope-labeled substrate like deuterated glycerol, researchers can trace its incorporation into downstream metabolites, thereby elucidating the activity of metabolic pathways such as glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1] Glycerol enters central carbon metabolism after phosphorylation to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis.[1]

Internal Standard for Mass Spectrometry: Due to its chemical identity and distinct mass, this compound is an ideal internal standard for the accurate quantification of endogenous glycerol in biological samples using mass spectrometry (MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard for quantification as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.[3] This is crucial for applications such as monitoring lipolysis and studying glycerol kinetics in vivo.[4]

Biomolecular NMR: Deuterated glycerol is also suitable for use in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy.[5] It can be used as a solvent or co-solvent in NMR studies of proteins and other biomolecules.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common analytical techniques.

Quantification of Glycerol in Human Plasma using GC-MS/MS

This protocol describes a method for the extraction, derivatization, and analysis of glycerol and its deuterated analog from human plasma.[6]

1. Sample Preparation and Extraction:

-

To 200 µL of plasma, add an internal standard mix containing a known concentration of this compound.

-

Perform protein precipitation using acetonitrile. This can be automated using a 96-well plate format.[6]

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or well.

2. Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent.

-

Derivatize the glycerol and the internal standard using acetic anhydride to form glycerol triacetate, which is more volatile and suitable for gas chromatography.[6]

3. GC-MS/MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

-

Use a suitable capillary column, such as an Innowax MS column (30 m x 0.25 mm; 0.25 µm), with helium as the carrier gas.[6]

-

Operate the mass spectrometer in chemical ionization mode.

-

Monitor the specific mass transitions for both the derivatized glycerol and the derivatized this compound.

4. Data Analysis:

-

Quantify the amount of endogenous glycerol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glycerol.

"Dilute and Shoot" LC-MS/MS Method for Glycerol in Human Urine

This simplified method is suitable for high-throughput screening of glycerol in urine samples.[7]

1. Sample Preparation:

-

Dilute the urine sample with an organic solvent (e.g., methanol) containing a known concentration of this compound as the internal standard.[7]

-

Vortex the mixture. No further extraction or derivatization is required.

2. LC-MS/MS Analysis:

-

Inject the diluted sample directly into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Use a C18 column (e.g., 100 mm × 2.1 mm I.D., 2.6 µm particle size) for chromatographic separation.[7]

-

The mobile phase can consist of 0.1% aqueous formic acid (A) and 0.1% formic acid in methanol (B) with a gradient elution.[7]

-

Operate the mass spectrometer in positive-ion mode and monitor the specific mass transitions for glycerol and this compound.

3. Data Analysis:

-

Quantify the glycerol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.

Caption: Experimental workflow for quantification using an internal standard.

Caption: Generalized workflow for Metabolic Flux Analysis (MFA).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 6. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]

- 7. accesson.kr [accesson.kr]

An In-depth Technical Guide to the Structural Characterization of Glycerol-1,1,2,3,3-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of Glycerol-1,1,2,3,3-d5 (CAS No. 62502-71-0), a deuterated isotopologue of glycerol. This stable isotope-labeled compound is a valuable tracer in metabolic research, particularly in studies of glycolysis, gluconeogenesis, and lipid metabolism, as well as in biomolecular NMR and as an internal standard for mass spectrometry.[1][2] Accurate characterization of its structure and isotopic purity is critical for the validity and reproducibility of experimental results.

Physicochemical and Isotopic Properties

This compound is a colorless, viscous liquid. Its physical and chemical properties are similar to those of unlabeled glycerol, with slight differences due to the increased mass from deuterium substitution. The key properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₃D₅O₃ | [3] |

| Linear Formula | (HOCD₂)₂CDOH | [4][5] |

| Molecular Weight | 97.12 g/mol | [3][6] |

| CAS Number | 62502-71-0 | [3][6] |

| Isotopic Purity | Typically ≥98 atom % D | [5][6] |

| Chemical Purity | Typically ≥99% | [5] |

| Appearance | Clear, colorless, viscous oil | [7] |

| Density | 1.331 g/mL at 25 °C | [5] |

| Boiling Point | 182 °C (lit.) | [5] |

| Melting Point | 20 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.472 (lit.) | [5] |

| InChI Key | PEDCQBHIVMGVHV-UXXIZXEISA-N | [5] |

Spectroscopic Characterization

The structural integrity and isotopic labeling pattern of this compound are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 1, 2, and 3 will be absent due to deuterium substitution. The spectrum will be dominated by the signals of the three hydroxyl (-OH) protons. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, these would appear as distinct signals, while in D₂O, they would exchange with the solvent and not be observed. Any residual proton signals at the deuterated positions would indicate incomplete deuteration.

For comparison, the ¹H NMR spectrum of unlabeled glycerol in D₂O shows a complex multiplet for the methine proton at C2 (δ ~3.77 ppm) and two doublets of doublets for the methylene protons at C1 and C3 (δ ~3.63 and ~3.54 ppm).[8]

The ¹³C NMR spectrum provides confirmation of the carbon backbone and the C-D bonds. The spectrum of this compound is expected to show two signals:

-

C1 and C3: These two equivalent carbons are directly bonded to two deuterium atoms. The signal for these carbons will appear as a quintet due to coupling with deuterium (spin I=1), and its chemical shift will be slightly upfield compared to unlabeled glycerol.

-

C2: This carbon is bonded to one deuterium atom and will appear as a triplet.

For unlabeled glycerol, the ¹³C NMR spectrum shows two peaks: one for the equivalent C1 and C3 carbons at approximately 62.5 ppm and one for the C2 carbon at approximately 73.1 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to improve volatility and reduce fragmentation of the deuterium labels.[6]

Common derivatization techniques include:

-

Silylation: Using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). However, the trimethylsilyl derivative can lead to the loss of some deuterium labels during fragmentation.[6]

-

Acetylation: Using acetic anhydride to form the trisacetyl[1,1,2,3,3-d5]glycerol derivative. This derivative is stable and can be analyzed by positive-ion chemical ionization (PCI) mass spectrometry, often showing a characteristic fragment at m/z = 164.[9]

-

Fluoracylation: Using reagents like heptafluorobutyric anhydride (HFBA). The heptafluorobutyryl derivative is advantageous as it produces an intense molecular ion that retains all five deuterium labels when analyzed by negative-ion chemical ionization (NCI) GC-MS.[6]

The electron ionization (EI) mass spectrum of unlabeled glycerol shows a characteristic base peak at m/z 61, corresponding to the loss of a CH₂OH group. The molecular ion at m/z 92 is often weak or absent. For this compound, the molecular ion would be expected at m/z 97.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound will be similar to that of unlabeled glycerol, with the key difference being the presence of C-D stretching and bending vibrations at lower frequencies (wavenumbers) than the corresponding C-H vibrations.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen-bonded hydroxyl groups.

-

C-H Stretch (residual): Any remaining C-H bonds would show stretching vibrations around 2850-3000 cm⁻¹.

-

C-D Stretch: C-D stretching vibrations are expected in the region of 2100-2250 cm⁻¹.

-

C-O Stretch: Strong bands in the 1000-1150 cm⁻¹ region corresponding to the C-O stretching of the primary and secondary alcohols.

Experimental Protocols

The following are generalized protocols for the structural characterization of this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard proton-decoupled ¹³C NMR sequence.

-

Acquisition Parameters: Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.

-

GC-MS Protocol (with Derivatization)

-

Derivatization (Acetylation Example):

-

To a small amount of this compound (e.g., 1 mg) in a vial, add 100 µL of acetic anhydride and 50 µL of pyridine.

-

Heat the mixture at 60 °C for 1 hour.

-

Evaporate the reagents under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the derivatized sample.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) or chemical ionization (CI) mode, scanning a mass range of m/z 50-300.

-

Visualizations

General Workflow for Structural Characterization

Caption: General workflow for the structural characterization of this compound.

GC-MS Analysis Pathway with Derivatization

Caption: Workflow for the GC-MS analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Determination of glycerol turnover by stable-isotope technique in humans: a new [1,1,2,3,3-2H5]glycerol derivative for mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycerol (1,1,2,3,3-Dâ ) - Cambridge Isotope Laboratories, DLM-1229-5 [isotope.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 甘油-1,1,2,3,3-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpc-standards.com [hpc-standards.com]

An In-Depth Technical Guide to Deuterium Labeling Methods for Glycerol Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, application, and analysis of deuterium-labeled glycerol. Glycerol is a cornerstone molecule in central metabolism, serving as a key precursor for glucose and the backbone for triacylglycerols and phospholipids.[1] The strategic replacement of hydrogen with its stable isotope, deuterium (²H or D), creates a powerful tool for tracing metabolic pathways, quantifying fluxes, and serving as an ideal internal standard in mass spectrometry. This guide details chemical and biological synthesis methods, summarizes key quantitative data, and provides standardized experimental protocols for the use of these tracers in a research and development setting.

Core Synthesis Methodologies for Deuterium-Labeled Glycerol

The generation of deuterium-labeled glycerol can be broadly categorized into chemical synthesis, which offers precise control over the location of the label, and biosynthetic methods, which can produce highly enriched molecules. Furthermore, a variety of deuterated glycerol isotopologues are commercially available for direct use.

Chemical Synthesis

Chemical synthesis provides unparalleled control for site-specific deuterium incorporation. A notable method is the asymmetric synthesis of chirally monodeuterated glycerol, which allows for the investigation of stereospecific enzymatic reactions.

Asymmetric Synthesis via Boronic Esters: A well-established method for creating asymmetrically deuterated glycerol involves the use of boronic esters as chiral synthons.[2][3] This pathway allows for the introduction of deuterium at specific positions with high diastereomeric excess (>98%).[3] The overall yield for the multi-step synthesis is in the range of 42-50%, depending on the deuterium source used.[3]

A simplified workflow for this chemical synthesis is illustrated below.

Caption: High-level workflow for the chemical synthesis of asymmetrically deuterated glycerol.

Biosynthetic Methods

Biosynthetic approaches leverage the metabolic machinery of microorganisms to produce uniformly or highly deuterated compounds. This is often more cost-effective for producing fully deuterated molecules compared to chemical synthesis.

Microbial Fermentation: Yeast species, such as Pichia, are robust organisms for producing deuterated biomolecules.[4] When cultured in media containing deuterium oxide (D₂O) and a deuterated carbon source (like glycerol-d8), the organism's metabolic pathways incorporate deuterium atoms extensively into newly synthesized molecules.[4] This method is particularly efficient for producing uniformly deuterated lipids and sterols where glycerol serves as the backbone.

Commercially Available Deuterated Glycerol

For many applications, direct purchase of deuterated glycerol is the most practical approach. Several isotopologues are available from commercial suppliers, varying in the number and position of deuterium atoms.

| Isotopologue Name | Common Abbreviation | Molecular Formula | Isotopic Purity (Min. Atom % D) |

| Glycerol-d₈ | Glycerin-d8 | (DOCD₂)₂CDOD | ≥98% |

| Glycerol-1,1,2,3,3-d₅ | Glycerin-d5 | (HOCD₂)₂CDOH | 98% |

| Glycerol-d₃ | 1,2,3-Propanetriol-d₃ | C₃H₅D₃O₃ | Not specified |

Table 1: Summary of common commercially available deuterium-labeled glycerol isotopologues. Data sourced from various chemical suppliers.[5]

Applications in Research and Drug Development

Deuterium-labeled glycerol is a versatile tool with primary applications in metabolic research and as an internal standard for quantitative bioanalysis.

Metabolic Tracer Studies

In metabolic research, deuterium-labeled glycerol is used as a tracer to measure the kinetics of key metabolic processes in vivo.[6] By infusing a known amount of labeled glycerol and measuring its dilution in the blood, researchers can calculate the rate of appearance of endogenous glycerol, a proxy for whole-body lipolysis.[6][7]

The labeled glycerol backbone can also be tracked into other molecules. Its primary metabolic fates include:

-

Gluconeogenesis: Conversion to glucose in the liver.

-

Triglyceride Synthesis: Re-esterification with fatty acids to form triglycerides.

Caption: Simplified metabolic pathways for deuterium-labeled glycerol.

Internal Standards for Quantitative Analysis

Deuterated molecules are ideal internal standards for mass spectrometry-based quantification because they co-elute with the endogenous, non-labeled analyte but are distinguishable by their higher mass.[8] Glycerol-d₅ is frequently used for the accurate quantification of glycerol in biological matrices like urine and plasma.[8][9] This is critical in areas such as sports anti-doping, where glycerol is a prohibited masking agent, and a urinary threshold has been established.[8][10] The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[8]

Experimental Protocols & Quantitative Data

This section provides detailed methodologies for key experiments involving deuterium-labeled glycerol and summarizes relevant quantitative data from the literature.

Protocol: Determination of Glycerol Kinetics in Humans

This protocol is based on established methods for measuring glycerol appearance rates using a primed-constant infusion of a deuterated tracer.[6][7]

1. Subject Preparation:

-

Subjects fast overnight (10-12 hours) to achieve a post-absorptive, metabolic steady state.

-

Establish intravenous access for tracer infusion and blood sampling.

2. Tracer Infusion:

-

Prepare a sterile solution of Glycerol-1,1,2,3,3-d₅ in saline.

-

Administer a priming bolus dose to rapidly raise the plasma enrichment to the expected steady-state level.

-

Immediately follow with a continuous, constant-rate intravenous infusion for 2-3 hours.

3. Blood Sampling:

-

Collect baseline blood samples before the infusion starts.

-

Collect additional blood samples at timed intervals (e.g., every 15 minutes) during the final 30-60 minutes of the infusion to confirm isotopic steady state.

4. Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Derivatize glycerol in the plasma samples (e.g., using N-methyl-trimethylsilyltrifluoroacetamide, MSTFA) to make it volatile for gas chromatography.[8]

-

Analyze the isotopic enrichment of glycerol using Gas Chromatography-Mass Spectrometry (GC-MS).

5. Calculation:

-

Calculate the rate of appearance (Ra) of glycerol using the steady-state isotope dilution equation: Ra = F / E, where F is the tracer infusion rate and E is the isotopic enrichment of plasma glycerol at steady state.

Caption: Workflow for a human metabolic study using a deuterated glycerol tracer.

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing deuterium-labeled glycerol.

| Application / Method | Parameter | Value | Reference(s) |

| Metabolic Kinetics | Endogenous Glycerol Appearance Rate (post-absorptive) | 2.22 ± 0.20 µmol/kg/min | [6] |

| Stimulated Glycerol Flux (with epinephrine) | 6.7 ± 0.3 µmol/kg/min | [7] | |

| Quantitative Analysis (GC-MS) | Lower Limit of Detection (LOD) in Urine | 0.3 µg/mL | [8] |

| Lower Limit of Quantitation (LOQ) in Urine | 0.9 µg/mL | [8] | |

| Intraday & Interday Precision | <20% | [8] | |

| Accuracy | 92-110% | [8] | |

| Chemical Synthesis | Diastereomeric Excess (via boronic esters) | >98% | [3] |

| Overall Yield (via boronic esters) | 42-50% | [3] |

Table 2: Summary of quantitative data related to the synthesis and application of deuterium-labeled glycerol.

Conclusion

Deuterium-labeled glycerol is an indispensable tool in modern biochemical and pharmaceutical research. Chemical synthesis offers precise, site-specific labeling, while biosynthetic methods provide an efficient route to highly deuterated molecules. These tracers have proven invaluable for elucidating the dynamics of lipid and glucose metabolism and for enabling highly accurate and precise bioanalytical methods. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust experiments, ultimately advancing our understanding of physiology and pathology.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. Glycerol (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-558-1 [isotope.com]

- 6. Determination of steady state and nonsteady-state glycerol kinetics in humans using deuterium-labeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of urinary glycerol levels for doping control purposes using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of glycerol levels in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Glycerol-1,1,2,3,3-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Glycerol-1,1,2,3,3-d5, a deuterated form of glycerol. Understanding the stability profile of this isotopically labeled compound is critical for its proper handling, storage, and application in research and development, particularly in fields such as NMR spectroscopy, mass spectrometry, and metabolic studies. While specific long-term stability data for this compound is not extensively published, this guide consolidates general recommendations from suppliers and relevant physicochemical properties of glycerol to provide a robust framework for its use.

Recommended Storage Conditions

To ensure the integrity and purity of this compound, it is imperative to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on information from various chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or 4°C | Prevents potential degradation from excessive heat and avoids freezing, which is generally not required for stability. |

| Light | Store away from light | Minimizes the risk of light-induced degradation. |

| Moisture | Store away from moisture in a tightly sealed container | Glycerol is hygroscopic and will readily absorb moisture from the atmosphere, which can affect its concentration and stability. |

| Inert Atmosphere | Not generally required for routine storage | For long-term storage or if the material is to be used in highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation. |

General Handling and Stability Considerations

This compound is a stable compound under recommended storage conditions. However, several factors can influence its stability over time.

Key Factors Influencing Stability:

Caption: Key environmental factors affecting the stability of this compound.

Hygroscopicity: Glycerol is known to be hygroscopic, meaning it readily absorbs moisture from the air. This can lead to a change in the concentration of the material and potentially introduce water-related impurities. Therefore, it is crucial to keep the container tightly sealed.

Thermal Stability: Studies on non-deuterated glycerol indicate that it is thermally stable up to approximately 200°C in an inert (nitrogen) atmosphere. However, in the presence of oxygen (oxidizing atmosphere), decomposition can occur at similar temperatures, leading to the formation of degradation products such as acetaldehyde and carbon monoxide. While deuteration can sometimes alter reaction kinetics, it is prudent to assume a similar thermal stability profile for this compound in the absence of specific data.

Experimental Protocol: A General Framework for Stability Assessment

For researchers requiring documented stability data for their specific application or to establish an in-house expiry date, a stability study can be performed. The following protocol is a general framework based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products. This can be adapted for a chemical standard like this compound.

Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

Materials:

-

This compound (multiple batches if available)

-

Appropriate storage containers (e.g., amber glass vials with inert caps)

-

Controlled environment chambers (for temperature and humidity control)

-

Analytical instrumentation for purity and identity assessment (e.g., NMR, GC-MS, HPLC)

Experimental Workflow for Stability Testing:

Caption: A generalized experimental workflow for conducting a stability study.

Table of Experimental Parameters:

| Parameter | Long-Term Stability Testing | Accelerated Stability Testing |

| Storage Condition | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 40°C ± 2°C / 75% RH ± 5% RH |

| Testing Frequency | 0, 3, 6, 9, 12, 18, 24 months | 0, 3, 6 months |

| Analytical Tests | Appearance (visual inspection), Identity (e.g., NMR, MS), Purity (e.g., GC, HPLC), Water Content (Karl Fischer titration) | Appearance (visual inspection), Identity (e.g., NMR, MS), Purity (e.g., GC, HPLC), Water Content (Karl Fischer titration) |

| Acceptance Criteria | No significant change in appearance. Identity confirmed. Purity remains within a pre-defined specification (e.g., ≥98%). Water content remains below a specified limit. | No significant change in appearance. Identity confirmed. Purity remains within a pre-defined specification. No significant increase in degradation products. |

Methodology in Detail:

-

Initial Characterization (Time Zero): Before initiating the stability study, a comprehensive analysis of the starting material should be performed to establish its initial quality. This includes visual appearance, identity confirmation (e.g., by ¹H and ¹³C NMR, and mass spectrometry to confirm deuteration), and purity assessment (e.g., by GC-FID or HPLC-UV/MS). The initial water content should also be determined.

-

Sample Preparation and Storage: Aliquot the this compound into a sufficient number of vials for testing at all time points. The vials should be made of a non-reactive material (e.g., amber glass) and sealed tightly to prevent moisture ingress and light exposure. Place the samples in the respective controlled environment chambers for long-term and accelerated stability testing.

-

Testing at Designated Time Points: At each scheduled time point, withdraw the required number of samples from the stability chambers and allow them to equilibrate to room temperature before analysis. Perform the full battery of analytical tests as established at time zero.

-

Data Evaluation: Compare the analytical data from each time point to the initial data. Look for any trends in the data, such as a decrease in purity or an increase in specific impurities. For accelerated stability data, a significant change is defined as a failure to meet the acceptance criteria. If a significant change occurs, it may be necessary to perform testing at an intermediate storage condition (e.g., 30°C / 65% RH).

Methodological & Application

Application Note: Utilizing Glycerol-1,1,2,3,3-d5 as an Internal Standard for Accurate and Robust Quantification in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a critical field for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets.[1] Accurate and precise quantification of lipid species is essential for generating reliable and reproducible data. However, the complexity of the lipidome, coupled with inherent variations in sample preparation and mass spectrometry (MS) analysis, presents significant analytical challenges.[1][2] The use of stable isotope-labeled internal standards is a well-established strategy to overcome these hurdles, and Glycerol-1,1,2,3,3-d5 (Glycerol-d5) has emerged as a valuable tool for the accurate quantification of a wide range of glycerol-containing lipids.[3][4]